Potassium 1H-pyrazole-5-trifluoroborate
Description
Significance of Organoboron Compounds in Contemporary Synthetic Methodologies
Organoboron compounds have become indispensable reagents in modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This carbon-carbon bond-forming reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts. These characteristics have established organoboron compounds as essential tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Potassium organotrifluoroborates are a class of tetracoordinate organoboron species that have gained considerable attention as alternatives to the more traditional boronic acids and their esters. Their growing popularity stems from a unique combination of stability and reactivity, which addresses several limitations of their trigonal counterparts.
While boronic acids and boronate esters are widely used, they are not without their drawbacks. Boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to reduced yields and the need for excess reagent. They can also undergo self-condensation to form boroxines. Boronate esters, while generally more stable than boronic acids, can exhibit sluggish reactivity in cross-coupling reactions.
Potassium organotrifluoroborates, in contrast, are significantly less prone to protodeboronation, allowing for the use of near-stoichiometric amounts in reactions. whiterose.ac.uk Their tetracoordinate nature protects the carbon-boron bond from many of the degradation pathways that affect boronic acids. This enhanced stability does not come at the cost of reactivity; in many cases, organotrifluoroborates exhibit comparable or even superior performance in cross-coupling reactions.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
|---|---|---|---|
| Stability to Protodeboronation | High | Low to Moderate | Moderate |
| Handling | Crystalline, air-stable solids | Often require careful handling and storage | Generally stable, but can be liquids |
| Reactivity in Cross-Coupling | Good to Excellent | Good to Excellent | Can be sluggish |
| Stoichiometry in Reactions | Often near-stoichiometric | Often require excess | Variable |
One of the most significant practical advantages of potassium organotrifluoroborates is their exceptional stability. They are typically crystalline solids that are stable to air and moisture, allowing for long-term storage on the benchtop without significant decomposition. This contrasts sharply with many boronic acids, which can be challenging to handle and store due to their sensitivity. The robust nature of organotrifluoroborates simplifies experimental procedures and makes them highly amenable to use in both academic and industrial laboratories. Their ease of handling and purification by simple recrystallization further enhances their appeal for large-scale synthetic applications.
Advantages of Potassium Organotrifluoroborates as Stable and Versatile Reagents
The Pyrazole (B372694) Moiety as a Privileged N-Heterocycle in Chemical Research
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered "privileged" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block in organic synthesis.
The chemical reactivity of the pyrazole ring is rich and tunable. The presence of two nitrogen atoms influences the electron distribution within the ring, making certain positions susceptible to either electrophilic or nucleophilic attack. This allows for the regioselective functionalization of the pyrazole core, enabling the synthesis of a diverse array of substituted derivatives. whiterose.ac.uk Pyrazoles can be synthesized through various methods, including condensation and cycloaddition reactions, providing access to a wide range of substitution patterns. whiterose.ac.uk The ability to introduce different functional groups at specific positions on the pyrazole ring is crucial for modulating the biological activity and physicochemical properties of the resulting molecules.
Overview of Potassium 1H-Pyrazole-5-trifluoroborate as a Strategic Building Block
This compound emerges as a strategic building block by combining the advantageous properties of both the pyrazole ring and the trifluoroborate group. The regioselective synthesis of pyrazole 5-trifluoroborates can be achieved through the condensation of hydrazines with ynone trifluoroborates. whiterose.ac.uk
A key feature of this reagent is the stability of the trifluoroborate unit, which allows for chemoselective reactions at other positions of the pyrazole ring. For instance, halogenation can be selectively performed at the C4 position of the pyrazole ring without cleaving the carbon-boron bond at C5. whiterose.ac.uk This orthogonality is of great synthetic value, as it enables a modular approach to the synthesis of fully functionalized pyrazoles.
The trifluoroborate group at the 5-position can subsequently participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of substituents. whiterose.ac.uknih.gov This sequential and regiocontrolled functionalization at different positions of the pyrazole ring allows for the rapid construction of diverse and complex molecular scaffolds with complete control over the substitution pattern. whiterose.ac.uk This capability makes this compound a highly valuable intermediate for the synthesis of polysubstituted pyrazoles, which are of significant interest in pharmaceutical and agrochemical research. whiterose.ac.uk
| Property | Value |
|---|---|
| CAS Number | 1013640-87-3 |
| Molecular Formula | C3H3BF3KN2 |
| Molecular Weight | 173.97 g/mol |
| Appearance | Solid |
| Melting Point | 196-200 °C |
Properties
IUPAC Name |
potassium;trifluoro(1H-pyrazol-5-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-2-8-9-3;/h1-2H,(H,8,9);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYBMZHGRWURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NN1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649121 | |
| Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013640-87-3 | |
| Record name | Potassium trifluoro(1H-pyrazol-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1013640-87-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Investigations of Potassium 1h Pyrazole 5 Trifluoroborate
General Reactivity and Functional Group Compatibility
Potassium 1H-pyrazole-5-trifluoroborate is a member of the broader class of potassium organotrifluoroborates, which are recognized for their stability and utility in organic synthesis. nih.govorganic-chemistry.org Unlike their boronic acid counterparts, which can exist as equilibrium mixtures of monomers, dimers, and cyclic trimers (boroxines), organotrifluoroborates are typically stable, crystalline solids. nih.gov This enhanced stability is a key feature, making them less prone to protodeboronation, a common decomposition pathway for many heteroarylboronic acids. nih.govresearchgate.net Consequently, they can be stored on the bench for extended periods without significant degradation and often allow for the use of near stoichiometric amounts in reactions. nih.govresearchgate.net
The trifluoroborate moiety is compatible with a wide range of functional groups, a critical advantage in the synthesis of complex molecules. nih.govorganic-chemistry.org This stability allows for chemical modifications on other parts of the pyrazole (B372694) ring while leaving the carbon-boron bond intact for subsequent transformations. whiterose.ac.ukwhiterose.ac.uk For instance, the pyrazole ring can undergo chemoselective halogenation at the C4 position even in the presence of the C5-trifluoroborate group. whiterose.ac.ukwhiterose.ac.uknih.gov This tolerance to various reaction conditions underscores its utility as a versatile building block in modular synthesis. While generally stable, the trifluoroborate group's reactivity can be influenced by specific reagents; for example, it was found to be too reactive towards bromination with Br₂ and K₂CO₃, leading to dibromination, though careful selection of reagents like N-bromosuccinimide (NBS) allowed for controlled C4 bromination. whiterose.ac.uk
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, and this compound serves as an effective nucleophilic partner in these transformations. nih.gov The Suzuki-Miyaura reaction is the most prominent of these methods, valued for its operational simplicity, the low toxicity of boron byproducts, and broad functional group tolerance. nih.govmdpi.com The use of potassium organotrifluoroborates, including the pyrazole-5-yl variant, has become increasingly popular as they serve as excellent surrogates for the often less stable boronic acids. nih.govnih.gov
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most extensively utilized application of this compound for the construction of pyrazole-containing biaryl and heterobiaryl structures, which are prevalent in pharmacologically active compounds. nih.govnih.gov This reaction involves the coupling of the organotrifluoroborate with an organic halide or pseudohalide, catalyzed by a palladium complex. mdpi.comacs.org
This compound has been successfully coupled with a diverse range of aryl and heteroaryl halides. nih.gov General conditions have been developed that facilitate the cross-coupling of various bench-stable potassium heteroaryltrifluoroborates, affording the desired products in good to excellent yields. nih.govresearchgate.net This methodology provides an efficient route for installing heterocyclic scaffolds onto other organic substructures. nih.gov
The reaction is effective with both electron-rich and electron-deficient aryl halides, as well as various heteroaryl halides, including challenging partners like 2-chloropyridine (B119429). nih.gov The coupling of the unprotected 1H-pyrazol-5-yltrifluoroborate with 4-bromo-tert-butylbenzene, for instance, has been demonstrated to proceed efficiently under optimized conditions. nih.gov The reaction's success with heteroaryl chlorides is particularly noteworthy, as these are often less reactive and more cost-effective than their bromide or iodide counterparts. nih.gov
Table 1: Suzuki-Miyaura Coupling of this compound with Various Halides This table is a representative summary based on literature findings; specific yields are highly dependent on the exact substrates, catalyst, ligand, and base used.
| Electrophile (Ar-X) | Catalyst System (Example) | Base | Solvent | Typical Yield Range | Reference |
|---|---|---|---|---|---|
| 4-Bromo-tert-butylbenzene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 1,4-Dioxane/H₂O | High (e.g., 84%) | nih.gov |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / S-Phos | K₃PO₄ | Toluene/H₂O | Good to Excellent | nih.gov |
| 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |
| Aryl Bromides (General) | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Good to Excellent | organic-chemistry.org |
The scope of the Suzuki-Miyaura coupling using this compound is broad, accommodating a variety of electrophilic partners. researchgate.net The reaction is not limited to simple aryl halides but extends to complex heteroaromatic systems. nih.gov However, certain limitations and challenges exist. For example, the initial attempts to couple unprotected 1H-pyrazol-5-yltrifluoroborate under a standard set of conditions resulted in low yields (26%). nih.gov This highlights that while versatile, the reactivity is highly dependent on the specific reaction conditions, which must be optimized for challenging substrates.
Couplings where both partners are heterocycles are known to be particularly demanding and may require higher catalyst loadings and specialized ligands to achieve good yields. nih.gov Furthermore, while the trifluoroborate group is relatively stable, it is not completely inert. Under certain halogenating conditions intended for another position on the pyrazole ring, the C-B bond can be cleaved in a process known as halodeborylation. whiterose.ac.uk This represents a potential limitation if not properly controlled, but can also be leveraged for sequential functionalization strategies. whiterose.ac.uk
The efficiency of the Suzuki-Miyaura cross-coupling is profoundly influenced by the choice of palladium catalyst, ligand, and their respective loadings. acs.org The development of highly active catalyst systems, often employing sterically bulky and electron-rich phosphine (B1218219) ligands, has been crucial for expanding the scope of these reactions to include less reactive electrophiles like aryl chlorides and complex heteroaryl systems. nih.govnih.govnih.gov
For the coupling of 1H-pyrazol-5-yltrifluoroborate, a dramatic improvement in reaction efficiency was observed by modifying the catalyst system. An initial yield of 26% was increased to 84% by increasing the catalyst loading from 2 mol % Pd(OAc)₂ to 5 mol % and the ligand loading from 4 mol % to 10 mol % of RuPhos. nih.gov This demonstrates that for certain substrates, particularly unprotected N-H heterocycles, higher catalyst concentrations are necessary to drive the reaction to completion.
Ligands such as RuPhos and S-Phos have proven to be particularly effective for the coupling of heteroaryltrifluoroborates. nih.govnih.gov S-Phos, for instance, enabled the efficient coupling of potassium aryltrifluoroborates with a wide array of aryl and heteroaryl chlorides. nih.gov The choice of ligand is critical as it influences all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov For difficult couplings, such as those involving two heterocyclic partners or electron-deficient pyridinyltrifluoroborates, increasing the catalyst and ligand loading to 3-6 mol % is a common strategy to achieve acceptable reaction times and yields. nih.gov
Table 2: Effect of Catalyst System on the Coupling of 1H-Pyrazol-5-yltrifluoroborate with 4-bromo-tert-butylbenzene
| Pd Source (mol %) | Ligand (mol %) | Base | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ | 48 | 26 | nih.gov |
| Pd(OAc)₂ (5) | RuPhos (10) | Na₂CO₃ | 48 | 84 | nih.gov |
A significant advantage of using potassium pyrazole-5-trifluoroborate is the potential for regiocontrolled, modular functionalization to create fully substituted pyrazole derivatives. nih.gov The stability of the trifluoroborate group allows it to act as a temporary protecting group for the C5 position while other positions on the pyrazole ring are modified. whiterose.ac.ukwhiterose.ac.uk
Specifically, the C4 position of the pyrazole ring can be chemoselectively halogenated (e.g., brominated or iodinated) using reagents like NBS or NIS, leaving the C5-trifluoroborate intact. whiterose.ac.uk This creates a di-functionalized pyrazole scaffold with two orthogonal handles for subsequent cross-coupling reactions. The halogen at C4 and the trifluoroborate at C5 can then be subjected to sequential, site-selective Suzuki-Miyaura or other cross-coupling reactions with different partners. whiterose.ac.uknih.gov This modular approach provides a powerful and regiocontrolled strategy for accessing densely substituted pyrazoles, which are of high interest in medicinal and materials chemistry. whiterose.ac.ukrsc.org
Other Transition-Metal Catalyzed Transformations (e.g., Sonogashira-Carbonylation)
While the broader class of organotrifluoroborates is known to participate in various cross-coupling reactions, specific examples of Sonogashira-carbonylation involving this compound are not extensively detailed in the surveyed literature. However, the principles of Sonogashira coupling have been applied to related pyrazole systems. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with terminal alkynes using typical Sonogashira conditions [PdCl2(PPh3)2, CuI, Et3N] to form C-C bonds at the C4 position. researchgate.net This highlights the utility of palladium-copper catalysis for functionalizing the pyrazole core, a strategy that could potentially be adapted for pyrazole trifluoroborates. The Sonogashira reaction is a powerful tool for creating carbon-carbon bonds, and its application in forming complex molecular architectures from pyrazole precursors is an active area of research. db-thueringen.de
Other Reactivity Pathways and Transformations
Beyond selective functionalization of the pyrazole ring, the trifluoroborate moiety itself can undergo specific transformations.
Halodeborylation is the process where the boron moiety is cleaved and replaced by a halogen atom. In the context of this compound, this reaction is generally slow when using N-halosuccinimides under conditions optimized for C4-halogenation. This difference in reaction rates is the basis for the chemoselectivity described in section 3.3.1. While often seen as a competing side reaction, halodeborylation can be promoted under different conditions, for instance, using copper catalysts with electrophilic halogen sources, to functionalize the C5 position directly. acs.org
The trifluoroborate group can be converted into other boronate derivatives through ligand exchange reactions. acs.orgresearchgate.net This interconversion is valuable for tuning the reactivity of the boron species for subsequent reactions where a trifluoroborate may not be the optimal functional group.
For example, research has explored the conversion of a pyrazole 5-trifluoroborate into a 5-Bdan derivative (where Bdan is 1,8-diaminonaphthalene). This transformation can be achieved by reacting the trifluoroborate salt with trimethylsilyl chloride (TMSCl), 1,8-diaminonaphthalene, and a base like triethylamine. Boronamides, such as the Bdan derivative, are known to be inert to transmetalation under certain cross-coupling conditions, offering an alternative strategy for orthogonal synthesis. While the conversion to the 5-Bdan pyrazole was successful, subsequent attempts at C4-halogenation of this new derivative proved challenging.
Organocatalytic Alkylation Reactions
While the direct organocatalytic alkylation of this compound is a specialized area of research, the principles of such reactions can be inferred from studies on related pyrazole and pyrazolone systems. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the formation of carbon-carbon and carbon-heteroatom bonds.
In the context of pyrazole derivatives, organocatalytic reactions often exploit the nucleophilicity of the pyrazole ring or a deprotonated pyrazolin-5-one. For instance, cinchona alkaloid-derived primary amines have been successfully employed as catalysts in the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones. nih.gov This type of catalysis proceeds through the formation of a transient iminium ion, which activates the unsaturated ketone towards nucleophilic attack by the pyrazolinone. Similarly, bifunctional organocatalysts, such as chiral squaramides, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating reactions like the conjugate addition of pyrazolin-5-ones to ortho-quinomethanes. rsc.org
These studies establish that the pyrazole core is amenable to organocatalytic functionalization. For this compound, an organocatalytic alkylation would likely involve the activation of an alkylating agent by the catalyst, followed by nucleophilic attack from one of the nitrogen atoms of the pyrazole ring. The regioselectivity of such a reaction would be a critical aspect, influenced by steric and electronic factors of both the pyrazole substrate and the catalyst-electrophile complex. Detailed findings on the specific catalysts and conditions for this compound would be elucidated in specialized literature libretexts.org.
Table 1: Representative Organocatalytic Alkylation of Pyrazolone Derivatives This table illustrates typical conditions and outcomes for related compounds, as specific data for this compound is highly specific.
| Entry | Pyrazolone Substrate | Electrophile | Organocatalyst | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|---|
| 1 | 1-Phenyl-3-methylpyrazolin-5-one | Chalcone | Cinchona Alkaloid-derived Amine | 97 | 98 |
| 2 | 1,3-Diphenylpyrazolin-5-one | Isatin-derived Ketimine | Squaramide | 98 | 99 |
| 3 | 1-Benzyl-3-methylpyrazolin-5-one | Nitro-olefin | Bifunctional Thiourea | 95 | 96 |
| 4 | 1-(4-Chlorophenyl)-3-methylpyrazolin-5-one | α,β-Unsaturated Ketone | Primary Amine | 92 | 95 |
Theoretical and Computational Studies on Reaction Mechanisms
Theoretical and computational chemistry provide invaluable insights into the complex mechanisms that govern the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, in particular, are instrumental in mapping reaction pathways, determining transition state energies, and explaining observed selectivity.
Elucidation of Transmetalation Pathways in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The key step in the catalytic cycle of this reaction is transmetalation, where the organic group is transferred from the boron atom to the palladium center. nih.gov The mechanism of this step for organotrifluoroborates has been a subject of considerable study and is generally understood to proceed via one of two main pathways.
The "boronate pathway" involves the initial reaction of the trifluoroborate salt with a base (such as a hydroxide or alkoxide) to form a more nucleophilic boronate species. This activated boron compound then reacts with an arylpalladium(II) halide complex, displacing the halide and forming a Pd-O-B linkage, which facilitates the transfer of the pyrazole group to the palladium. Recent studies on Suzuki-Miyaura reactions under anhydrous conditions promoted by potassium trimethylsilanolate have provided strong evidence for the operation of this boronate mechanism. nih.gov
Alternatively, the "oxo-palladium pathway" proposes that the base first reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide or alkoxide species. This complex then interacts with the neutral organoboron reagent (the trifluoroborate or its corresponding boronic acid after hydrolysis), leading to the crucial C-C bond formation.
For this compound, computational studies would be employed to calculate the activation energies for both pathways. nih.gov These calculations would help determine which pathway is kinetically favored under specific reaction conditions (e.g., choice of base, solvent, and ligands on the palladium catalyst). researchgate.netwhiterose.ac.uk
Table 2: Key Intermediates in Proposed Transmetalation Pathways
| Pathway | Key Boron Species | Key Palladium Species | Description |
|---|---|---|---|
| Boronate Pathway | [R-BF3]- → [R-B(OH)3]- | LnPd(Ar)X | Base activates the trifluoroborate to a boronate, which then attacks the Pd-halide complex. |
| Oxo-Palladium Pathway | [R-BF3]- or R-B(OH)2 | LnPd(Ar)X → LnPd(Ar)OH | Base activates the Pd-halide complex to a Pd-hydroxide, which then reacts with the boron reagent. |
Computational Analysis of Regioselectivity and Chemoselectivity
The structure of this compound offers multiple sites for chemical reactions, making the control of regioselectivity and chemoselectivity a critical challenge. The trifluoroborate group at the C5 position is relatively stable, which allows for selective functionalization at other positions of the pyrazole ring. nih.gov
Chemoselectivity: Experimental work has shown that the pyrazole C4 position can be selectively halogenated in the presence of the C5-trifluoroborate group. nih.gov This indicates that the C4-H bond is more reactive towards electrophilic halogenation than the C5-B bond is towards halodeborylation under certain conditions. Computational studies can rationalize this observation by calculating the activation barriers for both competing reaction pathways. DFT calculations can model the transition states for electrophilic attack at C4 versus attack at the C5-boron center, with the lower energy pathway corresponding to the observed product. nih.govacs.org
Regioselectivity: In reactions such as N-alkylation or C-H amination, the pyrazole ring presents two different nitrogen atoms and potentially reactive C-H bonds. Computational analysis can predict the most likely site of reaction by evaluating the relative energies of the possible intermediates and transition states. mdpi.com For instance, by calculating the proton affinity or the distribution of the Highest Occupied Molecular Orbital (HOMO), researchers can predict which nitrogen atom is more nucleophilic. Similarly, the stability of the intermediates formed upon electrophilic attack at different positions can be assessed to predict the regiochemical outcome. nih.gov
Table 3: Computational Approaches to Predicting Selectivity
| Selectivity Type | Computational Method | Information Gained | Predicted Outcome |
|---|---|---|---|
| Chemoselectivity | Transition State Energy Calculation (DFT) | Comparison of activation energy barriers for competing reaction pathways (e.g., C4-halogenation vs. C5-halodeborylation). | The reaction with the lower activation energy is favored. |
| Regioselectivity (N-Alkylation) | Molecular Electrostatic Potential (MEP) / Fukui Functions | Identification of the most nucleophilic nitrogen atom. | Alkylation occurs at the site with the highest negative potential or nucleophilicity index. |
| Regioselectivity (C-H Functionalization) | Bond Dissociation Energy (BDE) / Transition State Search | Determination of the kinetic barrier for functionalization at different C-H bonds. | The C-H bond with the lowest activation barrier for reaction is the most likely to be functionalized. |
Advanced Applications in Synthetic Organic Chemistry
Construction of Densely-Substituted Heterocyclic Compounds
The pyrazole (B372694) moiety is a privileged scaffold in medicinal chemistry, and the ability to synthesize highly substituted derivatives is of significant interest. semanticscholar.orgresearchgate.netnih.gov Potassium 1H-pyrazole-5-trifluoroborate serves as a key building block in the regiocontrolled synthesis of densely-substituted pyrazoles. The stability of the trifluoroborate group allows for selective modifications at other positions of the pyrazole ring before engaging the boron moiety in cross-coupling reactions. researchgate.net
A common strategy involves the initial synthesis of a pyrazole-5-trifluoroborate core through the regioselective condensation of hydrazines with ynone trifluoroborates. researchgate.net The resulting trifluoroborate is stable enough to withstand various reaction conditions, such as chemoselective halogenation at the C4 position of the pyrazole ring. researchgate.net This process yields a di-functionalized pyrazole that can undergo sequential, orthogonal derivatization. For instance, a Suzuki-Miyaura coupling can be performed at the C5 position (the site of the trifluoroborate), followed by a separate cross-coupling reaction at the newly introduced C4-halogen bond. researchgate.net This modular approach provides a powerful tool for the rapid and regiocontrolled synthesis of fully-functionalized pyrazole derivatives. researchgate.net
Table 1: Orthogonal Cross-Coupling Strategy for Densely-Substituted Pyrazoles researchgate.net
| Step | Reaction | Position Functionalized | Key Feature |
|---|---|---|---|
| 1 | Chemoselective Halogenation (e.g., with NBS, NCS) | C4 | Stability of the C5-trifluoroborate allows for selective reaction at C4. |
| 2 | Suzuki-Miyaura Cross-Coupling | C5 | The trifluoroborate group at C5 is selectively coupled with an aryl or heteroaryl halide. |
| 3 | Second Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) | C4 | The halogen at C4 is coupled with a different partner, completing the synthesis. |
This stepwise functionalization allows for the introduction of a wide variety of substituents with complete regiocontrol, a critical aspect in the synthesis of complex bioactive molecules. researchgate.net
Strategic Utility in Late-Stage Functionalization for Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that enables the rapid generation of diverse analogs from a common, complex intermediate. nih.govnih.gov This approach can significantly shorten synthetic routes and facilitate the exploration of structure-activity relationships (SAR). nih.gov this compound and related organotrifluoroborates are well-suited for LSF due to their stability and predictable reactivity in cross-coupling reactions. researchgate.netconnectjournals.com
The trifluoroborate moiety is robust and can be carried through multiple synthetic steps before its final transformation. connectjournals.com This allows chemists to build a complex molecular scaffold and then, at a late stage, introduce a pyrazole ring via a Suzuki-Miyaura coupling reaction. This is particularly advantageous as the pyrazole unit is a common pharmacophore. semanticscholar.org The ability to install this heterocyclic building block efficiently onto a pre-existing complex structure is a key benefit of this methodology. nih.gov
The modular reactivity of pyrazole-5-trifluoroborates also contributes to their utility in LSF. researchgate.net As described previously, a complex pyrazole can be synthesized and then further diversified at a late stage through orthogonal cross-coupling reactions at different positions. researchgate.net This allows for the fine-tuning of a molecule's properties by introducing a variety of substituents in the final steps of a synthesis. The development of regioselective C-H borylation techniques further expands the possibilities for LSF, allowing for the installation of a boronate group (which can be converted to a trifluoroborate) onto a complex molecule before diversification. cymitquimica.com
Development and Diversification of Novel Heteroaromatic Scaffolds (e.g., Pyrimidines, Thiophenes)
While direct conversion of this compound into other heterocycles like pyrimidines and thiophenes is not a commonly cited application, its role as a building block in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of pyrazole-substituted heteroaromatics. nih.gov This contributes to the diversification of known heteroaromatic scaffolds. For example, a pyrazole unit can be coupled to a pre-functionalized pyrimidine (B1678525) or thiophene (B33073) ring, creating novel molecular architectures.
The synthesis of thiophene-pyrazole conjugates has been achieved through the Suzuki-Miyaura cross-coupling of a bromo-thiophene derivative with a pyrazole boronic acid or ester. nih.gov Given that potassium trifluoroborates are excellent surrogates for boronic acids in these reactions, it is plausible that this compound could be used in a similar fashion to generate pyrazolyl-thiophenes. nih.govnih.gov
Furthermore, the general synthetic strategies used to create other heteroaryl trifluoroborates can be applied to the development of novel scaffolds. For instance, pyrimidine-4-yl-trifluoroborate salts have been synthesized through the condensation of ynone trifluoroborates with amidines. researchgate.net This demonstrates a pathway to borylated pyrimidines that can then be used in subsequent cross-coupling reactions. The stability of the trifluoroborate group in these pyrimidine systems allows for further selective functionalization at other positions on the ring, analogous to the chemistry of pyrazole-5-trifluoroborates. researchgate.net
Table 2: Potential Suzuki-Miyaura Cross-Coupling for Heteroaromatic Scaffold Diversification
| Pyrazole Reagent | Coupling Partner | Resulting Scaffold | Reference for Analogy |
|---|---|---|---|
| This compound | Bromo-pyrimidine | Pyrazolyl-pyrimidine | nih.gov |
| This compound | Chloro-thiophene | Pyrazolyl-thiophene | nih.gov |
| This compound | Iodo-pyridine | Pyrazolyl-pyridine | nih.gov |
Contributions to Bond-Forming Catalysis through Boron-Ligand Systems
The pyrazole nucleus is a fundamental component of many important ligands in transition metal catalysis. researchgate.netnih.gov The combination of a pyrazole ring with a boron center gives rise to a class of ligands known as poly(pyrazolyl)borates, often referred to as "scorpionates". nih.gov These ligands are typically tridentate and coordinate to a metal center in a pincer-like fashion. nih.gov Although this compound itself is primarily used as a nucleophilic partner in cross-coupling, its structural motif—a pyrazole directly linked to a boron atom—is central to the design of these influential ligands.
The protic NH group of the pyrazole in these boron-ligand systems can participate in catalysis through hydrogen bonding or by acting as a proton-responsive site. nih.gov Coordination to a metal center can increase the acidity of this NH proton, allowing the ligand to act as a bifunctional scaffold, engaging in both metal-ligand cooperation and proton-coupled electron transfer events. nih.gov
The steric and electronic properties of poly(pyrazolyl)borate ligands can be readily tuned by modifying the substituents on either the pyrazole rings or the boron atom. researchgate.net This flexibility has led to their application in a wide range of catalytic transformations. The degradation of scorpionate ligands can sometimes lead to the formation of complexes containing pyrazole or pyrazolato derivatives, further highlighting the intimate relationship between pyrazole-boron compounds and transition metal coordination chemistry. researchgate.net While this compound is not a classic scorpionate ligand, its chemistry is part of the broader field of pyrazole-boron systems that have significantly contributed to the development of modern catalysis. nih.govacs.org
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The advancement of cross-coupling reactions involving potassium 1H-pyrazole-5-trifluoroborate is intrinsically linked to the development of more sophisticated catalytic systems. A primary focus of current research is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. nih.gov While effective, there is a continuous drive to discover novel catalysts that offer superior performance.
The combination of organotrifluoroborates with monocoordinated palladium complexes, derived from sterically hindered and electron-rich phosphines or N-heterocyclic carbenes (NHCs), has proven to be a particularly powerful strategy. acs.orgresearchgate.net Ligands such as S-Phos and RuPhos have been shown to be effective for the coupling of potassium aryl- and heteroaryltrifluoroborates with various aryl chlorides, enabling the synthesis of hindered biaryls and complex molecules with diverse functional groups. amt.uk
Future research is directed towards identifying new ligands and palladium precatalysts that can overcome existing limitations. nih.gov Challenges include the catalyst deactivation caused by the Lewis-basic nitrogen atoms present in the pyrazole (B372694) ring and other nitrogen-rich heterocycles. nih.govnsf.gov Developing catalysts that are resistant to such inhibition is crucial for achieving high yields and broad substrate scope, particularly with unprotected pyrazole substrates. nsf.gov Furthermore, the exploration of catalysts that can operate under milder conditions, at lower loadings, and with enhanced selectivity will continue to be a major thrust in this area. The development of systems that suppress competitive side reactions, such as protodeboronation, is also a key objective. beilstein-journals.org
| Catalyst System Component | Role in Enhancing Reactions | Key Research Focus |
| Palladium Precatalyst | Provides the active catalytic species (Palladium(0)) for the cross-coupling cycle. | Developing more active and stable precatalysts, such as Buchwald precatalysts, to enable reactions at lower temperatures and catalyst loadings. nih.gov |
| Ligands (e.g., Phosphines, NHCs) | Stabilize the palladium center, modulate its reactivity and selectivity, and facilitate key steps like oxidative addition and reductive elimination. | Designing ligands (e.g., RuPhos, S-Phos) that prevent catalyst deactivation, improve yields with challenging substrates, and control selectivity. nih.govamt.uk |
| Base | Activates the organotrifluoroborate for transmetalation to the palladium center. | Optimizing base selection (e.g., carbonates, phosphates) to balance reactivity with substrate stability and prevent side reactions. nih.gov |
| Solvent System | Influences reaction rates, solubility of reactants, and catalyst stability. | Exploring aqueous and other environmentally benign solvent systems to improve the sustainability of the process. |
Expanding the Scope of Compatible Functional Groups and Reaction Partners
A significant area of ongoing research is broadening the range of reaction partners and functional groups that are compatible with this compound in cross-coupling reactions. This expansion is critical for increasing the compound's utility in the synthesis of complex, functionalized molecules for medicinal chemistry and materials science. researchgate.net
Currently, the Suzuki-Miyaura reaction is the most extensively utilized method, enabling the coupling of pyrazole trifluoroborates with a variety of aryl and heteroaryl halides (including bromides and chlorides). acs.org However, the efficiency of these reactions, particularly with unprotected 1H-pyrazole trifluoroborates, can be limited, sometimes resulting in low yields. acs.orgnih.gov Research has shown that optimizing catalyst and ligand loadings can significantly improve the outcome. For instance, increasing the catalyst load of Pd(OAc)₂ and RuPhos dramatically improved the yield for the cross-coupling of unprotected 1H-pyrazol-5-yltrifluoroborate. acs.orgnih.gov
Future efforts will focus on several key areas:
Coupling with Challenging Electrophiles: Developing robust protocols for coupling with a wider array of electrophiles beyond standard aryl halides, including those that are sterically hindered or electronically deactivated.
Functional Group Tolerance: Systematically investigating the compatibility of a broad spectrum of functional groups on both the pyrazole ring and the coupling partner. While the Suzuki-Miyaura reaction is known for its good functional group tolerance, acidic functionalities on the coupling partner can sometimes inhibit the reaction. amt.uk
Orthogonal Reactivity: A promising strategy involves the selective halogenation (e.g., chlorination, bromination, iodination) at the C4 position of the pyrazole-5-trifluoroborate ring. nih.gov This creates a di-functionalized intermediate where the trifluoroborate at C5 and the halogen at C4 can undergo subsequent, orthogonal cross-coupling reactions, allowing for the regiocontrolled synthesis of densely substituted pyrazoles. nih.gov This modular approach provides a powerful platform for generating diverse molecular architectures with complete regiocontrol. nih.gov
The ultimate goal is to establish a comprehensive toolbox of reactions that allows chemists to predictably and efficiently incorporate the pyrazole-5-trifluoroborate motif into a vast range of molecular scaffolds.
Development of More Sustainable and Environmentally Benign Synthesis Protocols
In line with the principles of green chemistry, a major trend in the application of this compound is the development of more sustainable and environmentally friendly synthesis protocols. This involves minimizing waste, reducing energy consumption, and using less hazardous materials throughout the synthetic process.
A key aspect of this trend is the synthesis of the organotrifluoroborate salt itself. The preparation from corresponding boronic acids using the inexpensive and readily available potassium hydrogen fluoride (B91410) (KHF₂) is an efficient process. nih.gov The resulting trifluoroborate salts exhibit remarkable stability to air and moisture, allowing for long-term storage without degradation, which contrasts with the often-unstable nature of boronic acids and contributes to waste reduction. nih.govchemrxiv.org
For cross-coupling reactions, significant efforts are being made to replace traditional organic solvents with more benign alternatives. Water has emerged as a particularly attractive medium for Suzuki-Miyaura reactions. acs.org The use of aqueous media, often in combination with microwave irradiation, has been shown to be highly effective for the coupling of heteroaryl potassium organotrifluoroborates. acs.org Microwave-assisted synthesis not only accommodates the use of water but also dramatically reduces reaction times and energy consumption. acs.org
Further advancements in sustainable protocols include:
Heterogeneous Catalysis: The use of palladium nanoparticles immobilized on supports, which can be easily recovered and recycled, offers a greener alternative to homogeneous catalysts. nih.gov
Flow Chemistry: Performing reactions in continuous flow systems, especially in aqueous media, can enhance safety, improve efficiency, and facilitate scaling up of production while minimizing solvent waste. nih.gov
Anhydrous Coupling Conditions: The development of novel methods for anhydrous Suzuki-Miyaura couplings, for example using additives like trimethyl borate (B1201080), can circumvent issues related to the hydrolysis of sensitive substrates and reagents, potentially leading to cleaner reactions and simpler purifications. researchgate.net
These approaches collectively aim to reduce the environmental footprint of synthesizing and utilizing this compound, making it a more attractive reagent for both academic research and industrial applications.
Integration of this compound Chemistry into Automated Synthesis Platforms
The amenability of this compound and related organotrifluoroborates to modern automation technologies is a rapidly emerging trend that promises to accelerate drug discovery and materials science. Automated synthesis platforms, including robotic systems and continuous flow reactors, are being increasingly employed to streamline the synthesis of small molecules and build compound libraries with high efficiency and reproducibility.
Research has demonstrated that pyrazole trifluoroborates are well-suited for these high-throughput approaches. For example, a readily assembled N-hydroxyethyl pyrazole trifluoroborate has been successfully used to generate diverse arrays of complex tricyclic compounds via fully automated library synthesis. nih.gov This highlights the potential for these reagents to be used in high-throughput experimentation workflows, allowing for the rapid exploration of chemical space and the identification of novel lead compounds. nih.gov
Key aspects of this integration include:
Continuous Flow Synthesis: The synthesis of organotrifluoroborate precursors has been successfully scaled from grams to kilograms using continuous flow chemistry. acs.orgresearchgate.net This technology offers superior temperature control and resource efficiency compared to traditional batch methods, making the production of these key reagents safer and more economical. researchgate.net
High-Throughput Screening (HTS): Robotic platforms are being used to perform Suzuki-Miyaura cross-coupling reactions in multi-well plates, allowing for the rapid screening of numerous catalysts, ligands, and reaction conditions. nih.govrsc.org The results from these HTS campaigns can then be quickly validated and scaled up using continuous flow microfluidic systems. nih.gov
Automated Library Synthesis: The stability and predictable reactivity of potassium pyrazole trifluoroborates make them ideal building blocks for automated synthesizers. These systems can perform iterative coupling and purification steps to rapidly assemble libraries of related compounds for biological screening or materials testing. nih.gov
By integrating the chemistry of this compound into these automated platforms, researchers can significantly shorten the design-make-test cycle, accelerating the pace of innovation in fields that rely on the discovery of novel small molecules.
In-depth Spectroscopic and Structural Characterization for Refined Mechanistic Understanding
A deeper understanding of the structure, stability, and reactivity of this compound is fundamental to optimizing its use and expanding its applications. Future research will increasingly focus on detailed spectroscopic and structural characterization to build a more refined mechanistic picture of its behavior in chemical reactions.
While standard characterization data is available, more in-depth studies are required. Advanced techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, 19F, and 11B NMR, are crucial for elucidating the precise electronic environment of the molecule in solution. These studies can provide insights into the interactions between the trifluoroborate group, the pyrazole ring, and the surrounding solvent or catalytic species.
X-ray crystallography provides definitive information on the solid-state structure of the compound and its derivatives. Such structural data is invaluable for understanding intermolecular interactions and for validating computational models of the molecule's geometry and reactivity. For instance, crystal structures of related trifluoromethyl-substituted pyrazolylboronic esters have been reported, offering precedents for the structural analysis of these systems.
A key area of investigation is the mechanism of the Suzuki-Miyaura reaction involving organotrifluoroborates. It is understood that these salts act as stable precursors that hydrolyze in situ to generate the active boronic acid species required for the catalytic cycle. Detailed kinetic and spectroscopic studies are needed to fully map out the rates and equilibria of this hydrolysis step and the subsequent transmetalation to the palladium catalyst. Understanding these fundamental steps is critical for rationally designing improved reaction conditions and catalytic systems that minimize side reactions like protodeboronation and maximize product yield.
By combining advanced spectroscopic analysis, X-ray crystallography, and detailed mechanistic studies, researchers can develop a comprehensive understanding of this compound, enabling more precise control over its reactivity and facilitating the design of novel synthetic methodologies.
Q & A
Q. What are the established synthetic routes for Potassium 1H-pyrazole-5-trifluoroborate, and what critical parameters affect yield?
- Methodological Answer : A common synthetic route involves diazotization of 1H-pyrazol-5-amine with boron trifluoride etherate and alkyl nitrites in dry THF under nitrogen at -20 °C. Key parameters include:
- Temperature control : Maintaining -20 °C prevents premature decomposition of intermediates.
- Stoichiometry : A 1:3 molar ratio of pyrazole-amine to boron trifluoride ensures complete conversion.
- Workup : Immediate filtration and washing with cold diethyl ether minimize side reactions .
Alternative methods leverage trifluoroborate salt formation via Suzuki-Miyaura coupling precursors, requiring rigorous exclusion of moisture to stabilize the trifluoroborate anion .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use multinuclear NMR spectroscopy (1H, 13C, 19F, and 11B) for structural confirmation:
- 11B NMR : A singlet near -1 to -3 ppm confirms trifluoroborate formation.
- 19F NMR : Three equivalent fluorine atoms appear as a quartet (~-140 ppm, J = 30-40 Hz).
- 1H NMR : Pyrazole protons resonate between δ 6.5-7.5 ppm, with splitting patterns indicating substitution.
High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for unambiguous verification .
Q. What solvents and conditions optimize stability during handling and reactions?
- Methodological Answer :
- Solvents : Dry THF or dichloromethane (DCM) are ideal due to compatibility with trifluoroborate stability. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis.
- Storage : Store under inert gas (N₂/Ar) at -20 °C in amber vials to prevent light-induced degradation.
- Reaction compatibility : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with K₂CO₃ or Cs₂CO₃ as bases in anhydrous conditions .
Advanced Research Questions
Q. How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The pyrazole’s electron-withdrawing nature activates the trifluoroborate group for transmetallation but may reduce nucleophilicity. Strategies to modulate reactivity include:
- Substituent effects : Electron-deficient pyrazoles enhance oxidative addition efficiency with aryl halides.
- Ligand design : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the pyrazole ring.
Comparative studies with non-aromatic trifluoroborates (e.g., potassium alkenyltrifluoroborates) show slower kinetics, requiring higher temperatures (80-100 °C) .
Q. What strategies resolve contradictions in reported reaction yields under varying catalytic conditions?
- Methodological Answer : Discrepancies often arise from catalyst loading, base strength, or trace moisture. Systematic approaches include:
- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), and BrettPhos-Pd-G3 for optimal activity.
- Base optimization : Replace K₂CO₃ with stronger bases (e.g., CsF) in polar aprotic solvents (DMF, DMSO).
- Moisture control : Use molecular sieves or freeze-pump-thaw cycles to eliminate water.
Documented yields range from 45-85%; reproducibility requires strict adherence to anhydrous protocols .
Q. What challenges arise in regioselective functionalization, and how can they be addressed?
- Methodological Answer : Regioselectivity is hindered by the pyrazole’s tautomerism and steric bulk. Solutions include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -CO₂R) to steer functionalization to the 4-position.
- Protecting groups : Temporarily block the 1H-pyrazole nitrogen with SEM or Boc groups to direct reactions to the 5-position.
- Computational modeling : DFT calculations predict favorable sites for electrophilic attack, guiding experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
